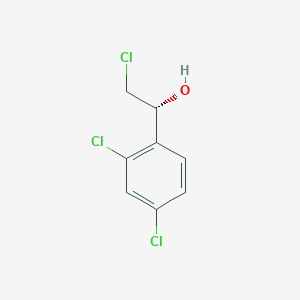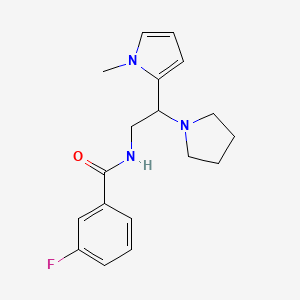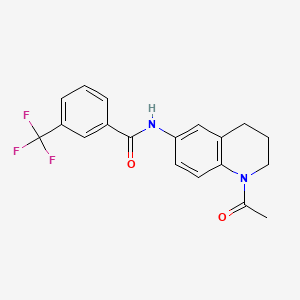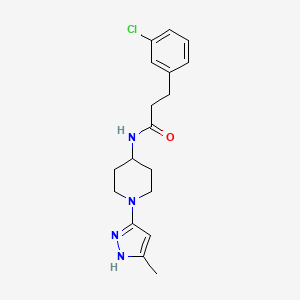
6,7-difluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7-difluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives, which have been found to exhibit a broad range of biological activities. In
Scientific Research Applications
Synthetic Cannabinoid Receptor Agonists
A study focused on the in vitro metabolic fate of synthetic cannabinoid receptor agonists (SCRAs), including compounds structurally related to quinolinones. These compounds, due to their sulfamoyl benzoate or sulfamoyl benzamide core structure, undergo significant metabolic transformations, including ester hydrolysis and hydroxylation, mediated by various cytochrome P450 isoforms. The identification of metabolites aids in the development of toxicological screening methods for these substances (Richter et al., 2022).
Photoinduced Chemical Transformations
Another study explored the photochemistry of fluorinated quinolone derivatives, highlighting their potential for heterolytic defluorination and the generation of aryl cations. This research provides insights into the photostability and reactivity of these compounds, which are crucial for understanding their pharmacological and therapeutic applications, particularly their phototoxicity in antibacterial therapy (Fasani et al., 1999).
Quinoline Derivatives Synthesis
Research on the synthesis of quinoline derivatives, including those with difluoro groups, has led to the development of new compounds with potential applications in drug discovery. These compounds include various substituted quinolines that could serve as building blocks for pharmaceuticals, demonstrating the versatility of quinoline chemistry (Didenko et al., 2015).
Anticancer and Antioxidant Properties
A notable study synthesized and evaluated a novel isoxazolequinoxaline derivative for its anticancer drug potential. This research involved comprehensive characterization, including crystal structure, DFT calculations, and biological activity assessments, showcasing the multifaceted applications of quinolinone derivatives in medicinal chemistry (Abad et al., 2021).
Molecular Interactions and Pharmacological Potential
Analysis of novel quinolinone structures with various ligands has furthered our understanding of their potential applications. These studies involve characterizing their crystallographic structures and evaluating their interactions, which are vital for designing drugs with targeted pharmacological effects (Michelini et al., 2019).
properties
IUPAC Name |
3-(benzenesulfonyl)-6,7-difluoro-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO3S/c1-15-7-9-16(10-8-15)13-26-14-22(30(28,29)17-5-3-2-4-6-17)23(27)18-11-19(24)20(25)12-21(18)26/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMUQWQSCZLIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)F)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-difluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1E,4E)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-phenylpenta-1,4-dien-3-one](/img/structure/B2574495.png)
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/no-structure.png)
![5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B2574498.png)
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone](/img/structure/B2574499.png)


![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-((4-methoxyphenyl)sulfonyl)butanoate](/img/structure/B2574506.png)
![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2574508.png)


![N-(4-methoxybenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2574512.png)


